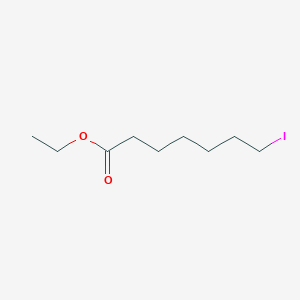

Ethyl 7-iodoheptanoate

Vue d'ensemble

Description

Ethyl 7-iodoheptanoate is an organic compound with the molecular formula C9H17IO2. It is an ester formed from heptanoic acid and ethanol, with an iodine atom attached to the seventh carbon of the heptanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 7-iodoheptanoate can be synthesized through several methods. One common method involves the reaction of heptanoic acid with iodine and ethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Another method involves the use of ethyl 7-bromoheptanoate as a starting material. This compound can be reacted with sodium iodide in acetone to replace the bromine atom with an iodine atom, forming this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Iodine Center

The terminal iodine atom undergoes Sₙ2 reactions with various nucleophiles, forming new carbon-heteroatom bonds. This reactivity is exploited in alkylation and cross-coupling reactions.

Example Reactions :

-

Alkylation of enolates : Ethyl 7-iodoheptanoate reacts with ethyl 3-oxoglutarate enolates to form 2-(6-ethoxycarbonylhexyl)-3-oxoglutarate, a precursor for ketone synthesis .

-

Synthesis of 1-substituted cyclopentadienes : Alkylation of lithium cyclopentadienide with this compound yields substituted cyclopentadiene derivatives .

Mechanistic Insights :

-

The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic carbon bonded to iodine, displacing iodide.

-

Primary amines react faster than secondary amines due to reduced steric hindrance.

Reaction Conditions :

| Nucleophile | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-oxoglutarate enolate | THF | 0–25°C | 75–85 | |

| Lithium cyclopentadienide | Diethyl ether | –78°C | 60–70 |

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 7-iodoheptanoic acid .

Example Reaction :

-

Basic hydrolysis : Treatment with NaOH in aqueous ethanol cleaves the ester bond, forming the sodium salt of 7-iodoheptanoic acid, which is acidified to the free acid .

Conditions :

| Base | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| NaOH | H₂O/EtOH (1:1) | Reflux | 4–6 hours | 90–95 |

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-couplings , such as Suzuki-Miyaura reactions, to form carbon-carbon bonds.

Example Reaction :

-

Palladium-catalyzed coupling : this compound reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to yield aryl-substituted heptanoate esters .

Optimized Conditions :

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 70–80 |

Radical Reactions

Under photoredox or electrochemical conditions, the C–I bond undergoes homolytic cleavage to generate acyl radicals , enabling three-component couplings .

Example :

-

Electrocatalytic acylcyanation : this compound participates in electrocatalytic reactions with alkenes and cyanide sources to form α-cyano ketones .

Conditions :

| Catalyst | Current Density | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| NiCl₂(bpy) | 10 mA/cm² | DMF | 25°C | 60–70 |

Thermal Stability and Elimination

At elevated temperatures, this compound undergoes elimination reactions , forming alkenes and HI.

Example :

Kinetic Data :

| Temperature | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| 150°C | 2.5 × 10⁻³ | 25.3 |

Use in Medicinal Chemistry

This compound derivatives act as enzyme inhibitors. For example, polyfluoro ketones synthesized from this compound inhibit phospholipase A2 .

Biological Data :

| Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| Phospholipase A2 | 0.45 |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 7-iodoheptanoate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an alkylating agent, which is essential in the development of new drugs.

Case Studies:

- Histone Deacetylase Inhibitors : Research has demonstrated that derivatives of this compound can serve as inhibitors of histone deacetylases (HDACs), enzymes involved in chromatin remodeling and gene expression regulation. These inhibitors have potential therapeutic applications in cancer treatment .

- Synthesis of Anticancer Agents : The compound has been used as a starting material for synthesizing benzyl 7-iodoheptanoate, which has shown promising activity against various cancer cell lines .

Organic Synthesis

In organic chemistry, this compound is recognized for its utility in synthesizing complex molecules through various reactions.

Applications:

- Alkylation Reactions : It acts as an alkylating agent in the alkylation of ethyl 3-oxoglutarate, leading to the formation of biologically active compounds .

- Synthesis of Cyclopentadiene Derivatives : this compound can be employed to alkylate lithium cyclopentadienide, facilitating the synthesis of substituted cyclopentadienes which are important in various synthetic applications .

Materials Science

The compound also finds applications in materials science, particularly in the development of polymers and coatings.

Research Insights:

- Polymer Chemistry : this compound has been explored for its potential use in creating functionalized polymers. Its ability to introduce iodine into polymer chains can modify the physical properties of the resulting materials, enhancing their performance in various applications .

Chemical Properties and Safety

This compound is classified as a hazardous substance due to its alkylating properties and potential toxicity. Proper safety measures should be observed when handling this compound.

Safety Data:

Mécanisme D'action

The mechanism of action of ethyl 7-iodoheptanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The iodine atom can also serve as a radiolabel for imaging studies, allowing researchers to track the compound’s distribution and metabolism in living organisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 7-bromoheptanoate: Similar structure but with a bromine atom instead of iodine.

Ethyl 7-chloroheptanoate: Similar structure but with a chlorine atom instead of iodine.

7-iodoheptanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 7-iodoheptanoate is unique due to the presence of the iodine atom, which can be used for radiolabeling and imaging studies. Its reactivity also differs from its bromine and chlorine analogs, making it useful for specific synthetic applications .

Activité Biologique

Ethyl 7-iodoheptanoate is an organic compound with the molecular formula CHIO. It is an ester derived from heptanoic acid and ethanol, characterized by the presence of an iodine atom at the seventh carbon of the heptanoic acid chain. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential interactions with biological systems.

This compound can be synthesized through multiple methods, including:

- Direct Synthesis : Reacting heptanoic acid with iodine and ethanol under reflux conditions.

- Halogen Exchange : Starting from ethyl 7-bromoheptanoate, which is treated with sodium iodide in acetone to replace bromine with iodine.

These synthetic routes are optimized for yield and purity, ensuring that the compound meets industry standards for research applications.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The iodine atom serves as a radiolabel, which can facilitate imaging studies in biological systems. Its reactivity allows it to act as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Interaction with Biological Systems

Research indicates that this compound may affect enzyme activity and protein function. For instance, it has been employed in studies examining fatty acid binding proteins and metabolic pathways. The compound's unique structure allows it to participate in biochemical reactions that are crucial for understanding cellular mechanisms.

Biological Applications

This compound has several notable applications:

- Chemistry : Acts as an intermediate in synthesizing complex organic compounds.

- Biology : Utilized in studying biochemical pathways and enzyme mechanisms.

- Medicine : Investigated for potential use in drug development and as a radiolabeled compound for imaging studies.

- Industry : Used in producing specialty chemicals.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various biological contexts:

- Fatty Acid Binding Proteins : this compound was used to enrich fatty acid binding proteins through photocrosslinking techniques. This method demonstrated differential enrichment compared to other probes, indicating its specificity in targeting certain proteins involved in metabolism (Royal Society of Chemistry, 2023) .

- Histone Deacetylase Inhibition : Research has explored the potential of this compound as an inhibitor of histone deacetylase (HDAC). HDACs play a critical role in gene expression regulation, and compounds that inhibit their activity can have therapeutic implications for diseases such as cancer (Google Patents) .

- Morphological Subprofile Analysis : A study utilized this compound to assign bioactivity annotations to small molecules, demonstrating its utility in high-throughput screening applications (Cell Chemical Biology) .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison is provided below:

| Compound | Structure | Unique Features |

|---|---|---|

| Ethyl 7-bromoheptanoate | CHBrO | Contains bromine instead of iodine |

| Ethyl 7-chloroheptanoate | CHClO | Contains chlorine instead of iodine |

| This compound | CHIO | Iodine allows for radiolabeling |

The presence of the iodine atom not only differentiates this compound from its bromine and chlorine analogs but also enhances its reactivity and applicability in radiolabeling studies.

Propriétés

IUPAC Name |

ethyl 7-iodoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIBXGDYRRTQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443204 | |

| Record name | Ethyl 7-iodoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51100-70-0 | |

| Record name | Ethyl 7-iodoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.